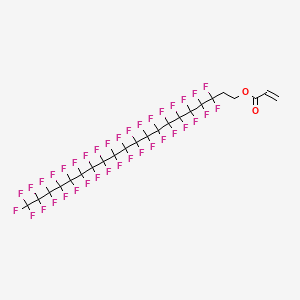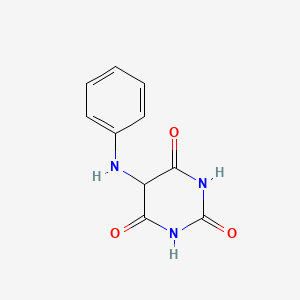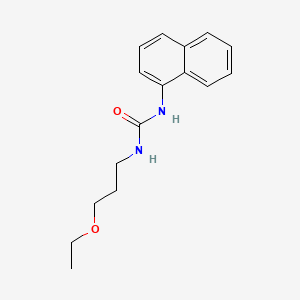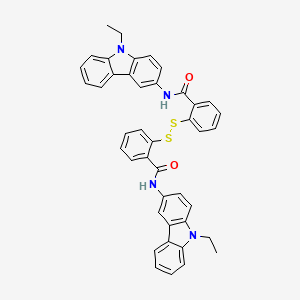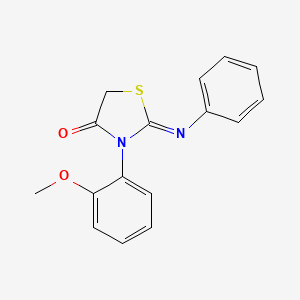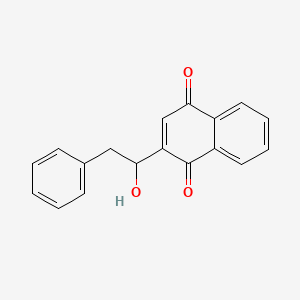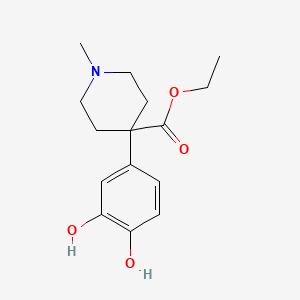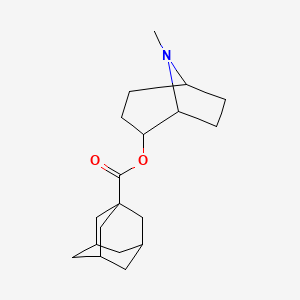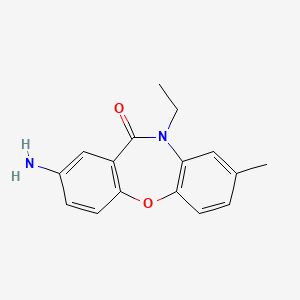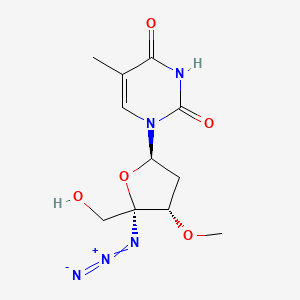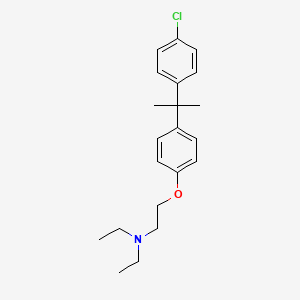
2-(4-(1-(4-Chlorophenyl)-1-methylethyl)phenoxy)-N,N-diethylethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(1-(4-Chlorophenyl)-1-methylethyl)phenoxy)-N,N-diethylethanamine is an organic compound characterized by its complex structure, which includes a chlorophenyl group, a methylethyl group, and a phenoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(1-(4-Chlorophenyl)-1-methylethyl)phenoxy)-N,N-diethylethanamine typically involves multiple steps. One common method starts with the preparation of the intermediate 4-(1-(4-chlorophenyl)-1-methylethyl)phenol. This intermediate is then reacted with N,N-diethylethanamine under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-(1-(4-Chlorophenyl)-1-methylethyl)phenoxy)-N,N-diethylethananamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate, leading to the formation of corresponding phenoxy acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using reagents like sodium hydroxide
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and bases (e.g., sodium hydroxide). The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents such as dichloromethane or ethanol .
Major Products
The major products formed from these reactions include phenoxy acids, alcohol derivatives, and substituted phenoxy compounds. These products can be further utilized in various applications, including the synthesis of pharmaceuticals and agrochemicals .
Aplicaciones Científicas De Investigación
2-(4-(1-(4-Chlorophenyl)-1-methylethyl)phenoxy)-N,N-diethylethananamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
Mecanismo De Acción
The mechanism of action of 2-(4-(1-(4-Chlorophenyl)-1-methylethyl)phenoxy)-N,N-diethylethananamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and inhibition of specific enzymes .
Comparación Con Compuestos Similares
Similar Compounds
Fenofibric acid: Similar in structure but with different functional groups, used as a lipid-lowering agent.
Clofibric acid: Another structurally related compound with applications in medicine.
Bezafibrate: A compound with similar pharmacological properties, used to treat hyperlipidemia.
Uniqueness
2-(4-(1-(4-Chlorophenyl)-1-methylethyl)phenoxy)-N,N-diethylethananamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
3155-05-3 |
|---|---|
Fórmula molecular |
C21H28ClNO |
Peso molecular |
345.9 g/mol |
Nombre IUPAC |
2-[4-[2-(4-chlorophenyl)propan-2-yl]phenoxy]-N,N-diethylethanamine |
InChI |
InChI=1S/C21H28ClNO/c1-5-23(6-2)15-16-24-20-13-9-18(10-14-20)21(3,4)17-7-11-19(22)12-8-17/h7-14H,5-6,15-16H2,1-4H3 |
Clave InChI |
LLFFPWYBJUARAE-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCOC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


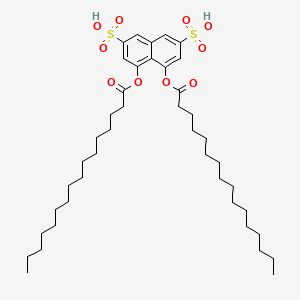
![8,9-Dimethyl-5,6-dihydrobenzo[f]quinazoline-1,3-diamine](/img/structure/B12798160.png)
